molecular formula C7H4FIN2 B1343674 6-Fluoro-4-iodo-1H-indazole CAS No. 887567-89-7

6-Fluoro-4-iodo-1H-indazole

Cat. No.: B1343674
CAS No.: 887567-89-7
M. Wt: 262.02 g/mol
InChI Key: JNVXNXRFDLJOEJ-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of both fluorine and iodine atoms in the structure of this compound makes it a compound of interest for medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-iodo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PI3K, this compound can affect the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Moreover, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as PI3K and acetylcholinesterase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s accumulation in tissues and its interactions with non-target biomolecules.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on cellular processes. The localization of this compound to these organelles is crucial for its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-iodo-1H-indazole typically involves the cyclization of appropriately substituted benzylidenehydrazines. One common method includes the reaction of 2-fluoro-6-iodobenzaldehyde with hydrazine under acidic conditions to form the desired indazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper or palladium may be employed to improve the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd/C) with appropriate ligands in the presence of bases like triethylamine (Et3N) or potassium phosphate (K3PO4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne derivatives .

Scientific Research Applications

6-Fluoro-4-iodo-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target . The exact pathways involved can vary based on the biological system and the specific derivative of the compound being studied.

Comparison with Similar Compounds

  • 4-Fluoro-1H-indazole
  • 6-Iodo-1H-indazole
  • 5-Bromo-1H-indazole
  • 7-Chloro-1H-indazole

Comparison: 6-Fluoro-4-iodo-1H-indazole is unique due to the simultaneous presence of both fluorine and iodine atoms on the indazole ring. This dual substitution can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom can enhance the compound’s metabolic stability, while the iodine atom can facilitate cross-coupling reactions . These properties make this compound a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-4-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVXNXRFDLJOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646409
Record name 6-Fluoro-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-89-7
Record name 6-Fluoro-4-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887567-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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